molecular formula C23H21N5 B11326385 8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11326385
M. Wt: 367.4 g/mol
InChI Key: BYMVQNRCLJQUQB-UHFFFAOYSA-N
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Description

8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple fused rings and various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction conditions often involve temperatures around 140°C and a reaction time of approximately 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the process is cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique structural features, which may confer specific biological activities not found in other similar compounds. Its multiple fused rings and various substituents provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C23H21N5

Molecular Weight

367.4 g/mol

IUPAC Name

11,12-dimethyl-4,10-bis(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5/c1-14-9-5-7-11-18(14)21-25-23-20-16(3)17(4)28(19-12-8-6-10-15(19)2)22(20)24-13-27(23)26-21/h5-13H,1-4H3

InChI Key

BYMVQNRCLJQUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5C)C)C

Origin of Product

United States

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